An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoro-4-pyridinamine
An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trifluoro-4-pyridinamine
For distribution to: Researchers, scientists, and drug development professionals
Introduction
2,3,5-Trifluoro-4-pyridinamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms on the pyridine ring, combined with the presence of an amino group, imparts unique electronic properties that can influence molecular interactions, metabolic stability, and bioavailability.[1] As with many highly substituted pyridine derivatives, this compound serves as a valuable building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[2][3][4] The trifluoromethyl group, a common feature in many modern drugs, is known to enhance properties like lipophilicity and binding affinity.[5] While 2,3,5-Trifluoro-4-pyridinamine itself is a lesser-studied isomer, an understanding of its physicochemical properties is critical for its effective utilization in research and development.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3,5-Trifluoro-4-pyridinamine (CAS RN: 105252-95-7).[1][6] Where experimental data is not publicly available, we will draw upon established principles of physical organic chemistry and data from closely related analogues to provide reasoned estimations. Furthermore, this document outlines detailed, self-validating experimental protocols for the determination of its key properties, offering a practical framework for researchers.
Core Physicochemical Properties
The introduction of three electron-withdrawing fluorine atoms is expected to significantly lower the basicity of the pyridine nitrogen and the exocyclic amino group compared to aminopyridine. The overall properties are a balance of the hydrophilic character of the amino group and the lipophilic nature of the fluorinated ring.
| Property | Known/Predicted Value | Rationale/Source |
| Molecular Formula | C₅H₃F₃N₂ | [6] |
| Molecular Weight | 148.09 g/mol | [6] |
| Appearance | Solid (prediction) | Based on related aminopyridines. |
| Melting Point | Not available. An experimental protocol is provided below. | A sharp melting point range would be indicative of high purity. |
| Boiling Point | Not available. Likely high due to potential for H-bonding. | - |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents. | The amino group allows for hydrogen bonding with water, but the fluorinated ring increases lipophilicity. An experimental protocol is provided below. |
| pKa (of the conjugate acid) | Predicted to be < 3 | The three highly electronegative fluorine atoms strongly withdraw electron density from the pyridine ring, significantly reducing the basicity of the nitrogen atoms.[7][8] An experimental protocol is provided below. |
| LogP | 1.66230 | [9] |
Spectroscopic Profile: An Educated Prediction
While specific spectra for 2,3,5-Trifluoro-4-pyridinamine are not widely published, its spectroscopic characteristics can be predicted based on the known effects of its functional groups on a pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of fluorinated pyridines.[10]
-
¹H NMR: The spectrum is expected to show a signal for the remaining aromatic proton on the ring and a broad signal for the -NH₂ protons. The chemical shift of the aromatic proton will be influenced by the neighboring fluorine and amino groups. The amino protons' signal will be broad due to quadrupole moments and exchange, and its chemical shift will be solvent-dependent.
-
¹³C NMR: The spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms directly bonded to fluorine will show large one-bond C-F coupling constants. The chemical shifts will be significantly influenced by the attached fluorine and amino groups.[11]
-
¹⁹F NMR: This technique is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[12][13] Three distinct signals are expected, one for each unique fluorine atom on the ring. The chemical shifts and coupling patterns (F-F and F-H couplings) will be characteristic of their positions relative to each other and the amino group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-F Stretching: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.
-
N-H Bending: A band around 1600 cm⁻¹.
Experimental Protocols for Physicochemical Characterization
The following section details the methodologies for determining the key physicochemical properties of 2,3,5-Trifluoro-4-pyridinamine.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A pure crystalline solid will have a sharp melting range of 0.5-1.0°C.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry.[14] Finely crush a small amount of the solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[14]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Initial Determination: Heat the sample rapidly to get an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[14]
Caption: Workflow for Melting Point Determination.
Solubility Profile Determination
This protocol systematically determines the solubility of the compound in various solvents, which can provide insights into its polarity and the presence of acidic or basic functional groups.[15][16]
Methodology:
-
Initial Screening: To a small test tube, add approximately 10 mg of the compound.
-
Water Solubility: Add 1 mL of deionized water. Shake vigorously for 60 seconds.[17] Observe if the compound dissolves completely. If soluble, test the solution's pH with litmus or a pH meter.
-
Acid/Base Solubility (if water-insoluble):
-
In a new test tube with ~10 mg of the compound, add 1 mL of 5% HCl. Vigorous shaking. Solubility indicates a basic functional group (the amino group).
-
In another test tube with ~10 mg of the compound, add 1 mL of 5% NaOH. Vigorous shaking. Lack of solubility would confirm the absence of a significantly acidic proton.
-
-
Organic Solvent Solubility: Test the solubility in common organic solvents like ethanol, methanol, acetone, and dichloromethane using the same procedure.
Caption: Systematic Workflow for Solubility Testing.
pKa Determination by Potentiometric Titration
The pKa value is a quantitative measure of a compound's basicity. For a pyridinamine, we are interested in the pKa of its conjugate acid. Potentiometric titration is a reliable method for this determination.[18][19]
Methodology:
-
Sample Preparation: Accurately weigh a sample of 2,3,5-Trifluoro-4-pyridinamine and dissolve it in a known volume of water. A co-solvent like ethanol may be necessary if water solubility is low.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection. The half-equivalence point (where half of the amine has been protonated) corresponds to the pH at which pH = pKa.[20]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Safety and Handling
As a fluorinated aromatic amine, 2,3,5-Trifluoro-4-pyridinamine should be handled with appropriate care. Primary aromatic amines as a class can be toxic and may be absorbed through the skin.[21]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[22]
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1] The compound should be stored under an inert atmosphere.[1]
-
Spills: In case of a small spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.[23]
-
First Aid: In case of skin contact, wash the affected area thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[23]
Conclusion
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